Cas no 1215795-65-5 (N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride)

N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride structure
1215795-65-5 structure
商品名:N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
CAS番号:1215795-65-5
MF:C22H28ClN3O3S
メガワット:449.994023323059
CID:5507582

N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride 化学的及び物理的性質

名前と識別子

    • Benzamide, N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-2-benzothiazolyl)-, hydrochloride (1:1)
    • N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
    • インチ: 1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-12-17(27-3)13-11-16)22-23-20-18(28-4)8-7-9-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H
    • InChIKey: GGGRWFUZAQYAAI-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=C2SC(N(CCN(CC)CC)C(C3C=CC(OC)=CC=3)=O)=NC=12)C.Cl

N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2018-3828-20μmol
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2018-3828-3mg
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2018-3828-1mg
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2018-3828-2μmol
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2018-3828-20mg
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2018-3828-30mg
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2018-3828-4mg
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2018-3828-25mg
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2018-3828-5μmol
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2018-3828-10mg
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
1215795-65-5 90%+
10mg
$79.0 2023-05-17

N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride 関連文献

N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochlorideに関する追加情報

Professional Introduction to N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride (CAS No. 1215795-65-5)

N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride, a compound with the CAS number 1215795-65-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and its potential applications in medicinal chemistry. The molecule features a complex arrangement of functional groups, including N-[2-(diethylamino)ethyl] and 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, which contribute to its distinctive chemical behavior and biological activity.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various pharmaceutical formulations. The presence of multiple aromatic rings and heterocyclic structures, such as the benzamide and benzothiazole moieties, suggests that this compound may exhibit a range of biological activities. These structural features are often associated with compounds that interact with biological targets, making them promising candidates for drug development.

Recent research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in drug discovery. The benzothiazole scaffold, in particular, has been extensively studied for its potential in developing antimicrobial, anti-inflammatory, and anticancer agents. The addition of methoxy groups to the benzothiazole ring further modulates its electronic properties and enhances its interactions with biological targets. This modification is a common strategy used to improve the bioavailability and efficacy of pharmaceutical compounds.

The diethylamino side chain in N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride introduces basicity to the molecule, which can be crucial for interactions with acidic biological targets such as enzymes and receptors. This property makes the compound a valuable tool for studying various biochemical pathways. Additionally, the hydrochloride salt form ensures that the compound remains stable under different pH conditions, which is essential for its formulation in pharmaceutical products.

In vitro studies have begun to explore the potential pharmacological effects of N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses. The benzamide moiety is known to interact with various biological targets, including proteases and kinases, which are key players in many disease pathways. The methoxy groups on both the benzamide and benzothiazole rings may enhance these interactions by improving binding affinity.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex molecular framework. These methods are essential for achieving the desired structural integrity and functional groups necessary for biological activity.

The pharmacokinetic properties of N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary data suggest that this compound may exhibit good oral bioavailability due to its favorable solubility properties. However, further studies are needed to fully characterize its pharmacokinetic behavior in vivo.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical structure makes it a valuable scaffold for developing novel materials with specialized properties. For instance, derivatives of this compound could be explored for their potential use in drug delivery systems or as intermediates in the synthesis of other bioactive molecules.

Collaborative efforts between academic researchers and industry scientists are essential for advancing the development of N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride. Such partnerships can facilitate rapid translation of laboratory findings into clinical applications. By leveraging cutting-edge technologies and innovative research approaches, scientists can uncover new therapeutic possibilities and improve patient outcomes.

In conclusion, N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride (CAS No. 1215795-65-5) is a structurally complex and biologically promising compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further development. Continued investigation into its biological activity and pharmacokinetic behavior will provide valuable insights into its therapeutic applications.

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